molecular formula C21H20N4O5 B2442608 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207035-72-0

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2442608
CAS No.: 1207035-72-0
M. Wt: 408.414
InChI Key: BZLXZZREBWNZNZ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, and a quinazoline-2,4(1H,3H)-dione group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethoxyphenyl and quinazoline groups could potentially affect its solubility, melting point, and other properties .

Scientific Research Applications

Quinazoline Derivatives in Drug Synthesis

Quinazoline derivatives, such as 6,7-dimethoxyquinazoline-2,4(1H,3H)-diones, play a crucial role as key intermediates in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin. These medications are primarily used to treat hypertension and benign prostatic hyperplasia, indicating the significance of quinazoline derivatives in medicinal chemistry and pharmaceutical research. The synthesis process often involves catalytic methods using cesium carbonate or carbon dioxide under specific reaction conditions to achieve high yields of these derivatives (Patil, Tambade, Jagtap, & Bhanage, 2008).

Catalytic Synthesis and Green Chemistry

The development of efficient synthetic protocols for quinazoline-2,4(1H,3H)-diones derivatives emphasizes the role of green chemistry principles in drug synthesis. The use of carbon dioxide as a reagent and cesium carbonate as a catalyst exemplifies the integration of environmentally friendly materials and methods in chemical synthesis. This approach not only enhances the sustainability of the synthesis process but also opens avenues for the discovery of novel quinazoline-based therapeutic agents with improved efficacy and safety profiles (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Potential for Chemosensor Development

Additionally, quinazoline derivatives and structurally related compounds have been explored for their potential in developing chemosensors. For instance, naphthalimide derivatives, which share functional similarities with quinazoline derivatives, have been employed as efficient reversible colorimetric and fluorescent chemosensors for ion detection. This application demonstrates the versatility of quinazoline and related compounds in creating sensors that could have significant impacts in environmental monitoring, biological research, and clinical diagnostics (Zhang, Zhang, Ding, & Gao, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Unfortunately, without more information, it’s difficult to speculate on this .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be a candidate for further development .

Properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-4-24-20(26)14-7-5-6-8-15(14)25(21(24)27)12-18-22-19(23-30-18)13-9-10-16(28-2)17(11-13)29-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLXZZREBWNZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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